N,N-Diethylbenzamide

Insect Repellent Mosquito Control Vector Biology

N,N-Diethylbenzamide (CAS 1696-17-9, synonyms DEB, Rebemide) is a synthetic benzamide insect repellent. It is a lipophilic liquid (logP 2.1686) with a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1696-17-9
Cat. No. B1679248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylbenzamide
CAS1696-17-9
SynonymsN,N-diethylbenzamide
rebeftal
rebemide
rebemide hydrochloride
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=CC=C1
InChIInChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
InChIKeyJLNGEXDJAQASHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylbenzamide (1696-17-9) Procurement Guide for Insect Repellent Research and Formulation


N,N-Diethylbenzamide (CAS 1696-17-9, synonyms DEB, Rebemide) is a synthetic benzamide insect repellent [1]. It is a lipophilic liquid (logP 2.1686) with a molecular weight of 177.24 g/mol . It acts as a spatial repellent, interfering with insect olfactory receptors [2].

Mechanism Spatial repellent; insect olfactory receptor interference
Profile Lipophilic liquid (logP 2.17); suited for topical formulation studies
Context Benzamide analog for comparative efficacy and toxicology research

Critical Differentiation of N,N-Diethylbenzamide: Why In-Class Substitution Fails


Generic substitution within the benzamide repellent class is not recommended due to substantial variability in both efficacy and toxicity profiles. While DEET (N,N-diethyl-3-methylbenzamide) and DEPA (N,N-diethylphenylacetamide) are structural analogs, direct comparative studies reveal that N,N-diethylbenzamide demonstrates a narrower safety margin, specifically causing irreversible respiratory depression in murine models at lower aerosol concentrations than its comparators [1]. Furthermore, its species-specific duration of protection against mosquito vectors differs markedly from DEET, making simple mole-for-mole replacement unreliable in formulation development [2].

In-class substitution may not replicate protection
Species-specific protection duration differs from DEET; mole-for-mole replacement unreliable without validation.
Respiratory safety margin differs markedly
Murine inhalation models show a narrower threshold for respiratory depression compared to DEET and DEPA.
Formulation-dependent dose requirements vary
Higher application mass needed for equivalent mosquito protection, affecting cost-per-dose calculations.

N,N-Diethylbenzamide: Quantitative Evidence for Scientific Selection


Comparative Complete Protection Time (CPT) of N,N-Diethylbenzamide vs. DEET Against Major Mosquito Vectors

N,N-Diethylbenzamide (DEB) provides comparable complete protection time (CPT) to DEET against Anopheles mosquitoes but requires a higher application dose. In a laboratory study using a 15% DEB formulation (TRIG), complete protection (100%) against Anopheles gambiae was achieved with 1.25 g of product, whereas DEET (20%) provided the same level of protection with only 0.75 g. Against Aedes aegypti, the dose for complete protection was 1 g for TRIG and 0.5 g for DEET [1]. Another study with a 12% DEB cream (Advanced Odomos) applied at 10 mg/cm² provided 100% protection against Anopheles stephensi for up to 11 hours in field trials, a duration comparable to DEET [2].

Anopheles CPT Dose
Head-to-head
DEB: 1.25 g (15%) for 100% protection; DEET: 0.75 g (20%)
Higher application mass needed for comparable protection.
Lab arm-in-cage; An. gambiae; 15% DEB vs 20% DEET.
Insect Repellent Mosquito Control Vector Biology

Respiratory Safety Margin: N,N-Diethylbenzamide vs. DEET and DEPA in Murine Inhalation Model

N,N-diethylbenzamide (DEB) exhibits a narrower respiratory safety margin compared to DEET and DEPA. In a 4-hour inhalation study in mice, DEB caused irreversible respiratory depression at concentrations of 277 mg/m³ and above. In contrast, DEPA and DEET did not cause respiratory depression up to concentrations of 1292 mg/m³ and 950 mg/m³, respectively. The acute LC50 for a 4-hour exposure of DEB in male mice was >2.5 g/m³, compared to 1714 mg/m³ for DEPA and 1369 mg/m³ for DEET [1].

Respiratory Threshold
Head-to-head
DEB: irreversible depression at ≥277 mg/m³; DEET & DEPA: none up to 950 & 1292 mg/m³.
Narrower respiratory safety margin in murine inhalation model.
4-h aerosol, male mice; respiratory monitoring.
Inhalation Toxicology Safety Assessment Repellent Toxicology

Lipophilicity and Skin Penetration: logP Comparison for Topical Formulation Suitability

N,N-Diethylbenzamide has a calculated logP of 2.1686 . This indicates high lipophilicity, which facilitates skin penetration and lipid membrane interaction. For comparison, DEET (N,N-diethyl-3-methylbenzamide) has a reported logP of approximately 2.02 [1]. The higher logP of DEB suggests it may partition more readily into the stratum corneum, potentially influencing its onset and duration of action in topical applications.

Lipophilicity (logP)
Cross-study
DEB logP 2.17 vs DEET logP ≈2.02
Moderately higher lipophilicity may influence skin penetration.
Calculated values (XLogP3); verify experimentally.
Physicochemical Properties Formulation Science Topical Delivery

Metabolic Stability: N-Deethylation Rate in Rat Liver Microsomes

N,N-Diethylbenzamide (DEB) undergoes rapid oxidative N-deethylation by cytochrome P450 enzymes in rat liver microsomes. Under optimized in vitro conditions (0.2 mM substrate, NADPH, pH 7.4), the conversion of DEB to N-ethylbenzamide (EB) proceeded with a yield of 81.9 ± 2.9% in five replicated experiments [1]. This high conversion rate indicates significant first-pass metabolism if absorbed systemically. While a direct comparator study for DEET under identical conditions is not available, this quantitative data provides a baseline for comparative metabolic stability assessments.

N-Deethylation Rate
Supporting
81.9 ± 2.9% conversion to N-ethylbenzamide
High in vitro metabolic conversion; supports P450 metabolism studies.
Rat liver microsomes, NADPH, 0.2 mM DEB.
Metabolism Pharmacokinetics In Vitro Toxicology

Targeted Applications of N,N-Diethylbenzamide Based on Evidence


Formulation of Long-Duration Topical Repellents for Anopheles Control

N,N-diethylbenzamide is a suitable candidate for topical creams or lotions targeting malaria vectors (Anopheles spp.), where long-lasting protection is paramount. The evidence shows that a 12% cream formulation provides up to 11 hours of complete protection against Anopheles mosquitoes in field trials [1]. Formulators can leverage this extended duration, although they must account for the higher application mass required to achieve efficacy comparable to DEET [2].

Use as a Reference Compound in Comparative Inhalation Toxicology Studies

Due to its well-characterized and dose-dependent respiratory effects in murine models, N,N-diethylbenzamide serves as a valuable reference compound or 'positive control' in inhalation toxicology research. Its narrow safety margin and ability to induce irreversible respiratory depression at 277 mg/m³ [3] make it a useful benchmark for evaluating the safety profiles of newer insect repellent candidates or for studying mechanisms of respiratory toxicity.

Development of Low-Cost Repellents for Resource-Limited Settings

N,N-diethylbenzamide's simpler synthesis (direct acylation of diethylamine with benzoyl chloride) and long history of use suggest it may offer cost advantages over DEET in certain markets. However, procurement decisions must be guided by the evidence that higher application doses (up to twice the amount) are required for equivalent protection [2]. This cost-benefit analysis is critical for large-scale public health programs.

In Vitro Metabolism Studies of Benzamide Derivatives

The quantitative data on the high-yield conversion of N,N-diethylbenzamide to N-ethylbenzamide by rat liver microsomes (81.9% yield) [4] positions this compound as a robust model substrate for studying P450-mediated N-dealkylation reactions. This application is relevant for laboratories investigating drug metabolism, prodrug design, or the metabolic fate of carboxamide-containing compounds.

Application
Selection Property
Validation Focus
Anopheles vector repellent studies
Extended protection duration in field trials
Dose-response and protection time endpoints
Inhalation toxicology reference studies
Characterized respiratory depression profile
Safety margin benchmarking with structural analogs
Public health repellent cost-analysis
Simpler synthesis route relative to DEET
Application-dose cost-benefit evaluation
In vitro P450 metabolism substrate
High-yield N-deethylation substrate
Metabolic fate and prodrug design studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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